4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15ClN6O2 and its molecular weight is 382.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit broad-spectrum biological activities . They have been used in the development of new drugs due to their confirmed biological and pharmacological activities .
Mode of Action
It can be inferred from related studies that the 1,2,4-oxadiazole ring system in the compound might play a crucial role in its biological activity . The nitrogen-based hetero-aromatic ring structure of 1,2,4-oxadiazole derivatives is a remarkable scaffold for the synthesis and development of many promising drugs .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-2-26-14-6-4-3-5-13(14)25-16(20)15(22-24-25)18-21-17(23-27-18)11-7-9-12(19)10-8-11/h3-10H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLOPDLUISBFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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